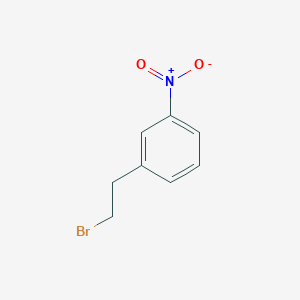

1-(2-Bromoethyl)-3-nitrobenzene

Description

Significance of Aromatic Nitro-Bromides in Contemporary Organic Synthesis

Aromatic compounds containing both a nitro group and a bromine atom, known as aromatic nitro-bromides, are highly versatile building blocks in modern organic synthesis. The presence of these two functional groups on an aromatic ring imparts a unique reactivity profile. The bromine atom, a halogen, serves as an excellent leaving group in nucleophilic substitution reactions and is a key handle for forming carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. researchgate.net

The nitro group is one of the most powerful electron-withdrawing groups. numberanalytics.com Its presence on the aromatic ring significantly influences the molecule's electronic properties. This electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution, but it can activate the ring for nucleophilic aromatic substitution, depending on its position relative to the leaving group. rsc.org Furthermore, the nitro group itself is a synthetically valuable moiety that can be readily transformed into other functional groups, most notably an amine group (-NH2) through reduction. numberanalytics.com This conversion is a fundamental step in the synthesis of anilines, which are precursors to a vast array of dyes, pharmaceuticals, and agrochemicals. numberanalytics.comrsc.org The ability to perform selective reactions at either the bromo or the nitro group, or to utilize the electronic influence of one upon the other, makes aromatic nitro-bromides indispensable intermediates in the construction of complex target molecules. rsc.orguts.edu.au

Overview of the Compound's Role in Precursor Chemistry and Medicinal Applications

1-(2-Bromoethyl)-3-nitrobenzene serves as a crucial precursor for a variety of more complex molecules, particularly in the field of medicinal chemistry. Its primary utility lies in its role as a building block for synthesizing substituted phenethylamine (B48288) and related structures, which are common scaffolds in biologically active compounds.

A typical synthetic route involving this compound begins with the reaction of 2-(3-nitrophenyl)ethanol (B3023286) with a brominating agent like triphenylphosphine (B44618) and carbon tetrabromide to yield this compound. chemicalbook.com This key intermediate can then undergo further transformations. The bromoethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. For example, it can be alkylated, which is a significant reaction in the design of certain therapeutic agents.

Following modification at the bromoethyl side chain, the nitro group on the aromatic ring can be reduced to an amine. This reduction is a critical step, as it unveils a new reactive site and fundamentally alters the electronic and pharmacological properties of the molecule. The resulting amino group can then be further functionalized, leading to the creation of a diverse library of compounds for biological screening. This two-pronged reactivity makes this compound a valuable starting material in the development of new drug candidates. While the compound itself is an intermediate, its derivatives are explored for a range of potential therapeutic applications.

Evolution of Research on Bromoethylated Nitrobenzene (B124822) Derivatives

Research on bromoethylated nitrobenzene derivatives has evolved in tandem with advances in synthetic organic chemistry. Early research likely focused on fundamental reactions, such as simple nucleophilic substitutions of the bromoethyl group and the reduction of the nitro group. The development of more sophisticated synthetic methodologies, including palladium-catalyzed cross-coupling reactions and more selective reducing agents, has significantly broadened the scope of molecules that can be synthesized from these precursors.

The strategic importance of these derivatives has grown with the increasing demand for novel and complex molecules in drug discovery. The ability to selectively modify two different points of the molecule allows for the generation of compound libraries with diverse structures and functionalities. This is particularly relevant in the synthesis of compounds targeting the central nervous system, where phenethylamine-based structures are prevalent.

More recent research has focused on the use of bromoethylated nitrobenzenes in the synthesis of highly specific ligands for receptors and enzymes. For instance, derivatives of these compounds have been used in the development of radioligands for imaging studies and as intermediates in the synthesis of molecules with potential anticancer and antimicrobial properties. The continued exploration of new reactions and applications for bromoethylated nitrobenzene derivatives underscores their enduring importance as versatile intermediates in chemical and biological research.

Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 16799-04-5 | chemicalbook.comchemsrc.comchemicalbook.com |

| Molecular Formula | C8H8BrNO2 | chemicalbook.comchemicalbook.com |

| Molecular Weight | 230.06 g/mol | chemicalbook.comchemicalbook.com |

| Melting Point | 30-34°C | chemsrc.com |

| Boiling Point | 136-138°C at 0.5 mmHg | chemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-5-4-7-2-1-3-8(6-7)10(11)12/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBRVWQGWOLPAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343698 | |

| Record name | 1-(2-Bromoethyl)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16799-04-5 | |

| Record name | 1-(2-Bromoethyl)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nitrophenethyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Bromoethyl 3 Nitrobenzene and Structural Analogues

Established Synthetic Routes to 1-(2-Bromoethyl)-3-nitrobenzene

The preparation of this compound is most commonly achieved through the direct conversion of its corresponding alcohol. This method is favored for its straightforward nature and reliable yields.

Direct Conversion of 3-Nitrophenethyl Alcohol

The primary and most well-documented method for synthesizing this compound involves the bromination of 3-nitrophenethyl alcohol. chemicalbook.comguidechem.comsigmaaldrich.comnih.gov This transformation is typically carried out using a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) in a suitable solvent like dichloromethane. chemicalbook.com

The reaction proceeds by the in-situ formation of a phosphonium (B103445) bromide species, which then reacts with the alcohol to yield the desired bromoalkane. A typical procedure involves adding carbon tetrabromide and triphenylphosphine to a solution of 3-nitrophenethyl alcohol in dichloromethane, often under cooled conditions to control the reaction's exothermicity. chemicalbook.com The reaction mixture is then stirred for a period to ensure complete conversion. Following the reaction, the product is isolated and purified, commonly through silica (B1680970) gel column chromatography, to yield this compound. chemicalbook.com This method is known to provide a quantitative yield of the product. chemicalbook.com

Table 1: Synthesis of this compound from 3-Nitrophenethyl Alcohol

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product | Yield |

|---|

Strategic Bromination in the Synthesis of Related Bromoethyl-Nitrobenzene Isomers

The principles of bromination applied to 3-nitrophenethyl alcohol can be extended to the synthesis of other bromoethyl-nitrobenzene isomers. The position of the nitro group on the aromatic ring significantly influences the reactivity and the directing effects of other substituents. The synthesis of polysubstituted benzenes often requires careful strategic planning to introduce substituents in the desired order. libretexts.org For instance, the synthesis of 4-bromo-2-nitrotoluene (B1266186) from benzene (B151609) involves a multi-step process where the order of bromination and nitration is crucial to obtain the correct isomer. libretexts.org While not a direct synthesis of a bromoethyl-nitrobenzene, this illustrates the strategic considerations necessary when dealing with substituted aromatic rings.

Preparative Techniques for Functionalized Analogues

The synthetic utility of bromoethyl-nitrobenzene compounds is often realized when they are used as precursors for more complex, functionalized molecules, including heterocyclic systems and other aryl halides.

Synthesis of 1-(2-Bromoethyl)-4-nitrobenzene Derivatives for Heterocycle Formation

1-(2-Bromoethyl)-4-nitrobenzene serves as a key building block in the synthesis of various heterocyclic compounds. manchesterorganics.com The bromoethyl group is a versatile functional handle that can participate in a variety of cyclization reactions. For example, it can be used to introduce an ethyl-linked substituent onto a pre-existing ring system or can itself be a part of a newly formed ring. The nitro group, being a strong electron-withdrawing group, can influence the reactivity of the aromatic ring and can also be reduced to an amino group, providing another point for further functionalization.

Generation of Related Aryl Halides as Synthetic Intermediates

The synthesis of aryl halides, including bromo- and iodo-substituted nitroaromatics, is a fundamental aspect of organic synthesis. For instance, 1-(1-iodoethyl)-3-nitrobenzene can be prepared from 1-(3-nitrophenyl)ethanol (B1296107) using imidazole, triphenylphosphine, and elemental iodine. google.com This iodo-analogue can then be further reacted, for example, reduced to 1-ethyl-3-nitrobenzene. google.com The choice of the halogen is often dictated by its intended subsequent reaction, with iodides generally being more reactive than bromides in many cross-coupling reactions. The generation of these aryl halides as intermediates is a common strategy in the multi-step synthesis of complex organic molecules. orgsyn.org

Advances in Synthetic Efficiency and Scalability for Halogenated Nitro-Aromatics

Recent research has focused on improving the efficiency and scalability of synthetic methods for halogenated nitro-aromatics. researchgate.netrsc.org Key areas of development include the use of more environmentally friendly reagents and catalysts, as well as the optimization of reaction conditions to improve yields and reduce byproducts.

Advances in catalysis, such as the use of heterogeneous catalysts, are being explored to facilitate easier separation and recycling, which is particularly important for industrial-scale production. numberanalytics.com For the reduction of nitro groups in the presence of halogens, various selective catalytic systems have been developed. psu.edu These advancements are crucial for making the synthesis of compounds like this compound and its analogues more sustainable and cost-effective. The development of efficient and selective methods for the synthesis of aromatic nitro compounds remains an active area of research, driven by their importance as intermediates in various fields of chemistry. researchgate.netrsc.orgnumberanalytics.com

Methodological Refinements for Enhanced Regioselectivity and Yield in Synthesis

The synthesis of this compound, a valuable intermediate in organic synthesis, necessitates precise control over reaction conditions to achieve high yields and regioselectivity. The substitution pattern of the benzene ring, with functional groups at the 1, 2, and 3 positions, presents a significant challenge. Methodological refinements have focused on optimizing existing protocols and exploring alternative synthetic routes to maximize the formation of the desired isomer.

A primary and effective route to this compound involves the bromination of 3-nitrophenethyl alcohol. This reaction can be carried out with high efficiency using a combination of triphenylphosphine and carbon tetrabromide in a suitable solvent like dichloromethane. This method is known to proceed with a quantitative yield, converting the alcohol to the corresponding bromide without rearrangement or significant side product formation. chemicalbook.com The reaction is typically conducted at low temperatures, such as under ice cooling, to control its exothermicity. chemicalbook.com

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

| 3-Nitrophenethyl alcohol | Triphenylphosphine, Carbon tetrabromide | Dichloromethane | Ice cooling, 30 min | This compound | Quantitative |

| A summary of the synthesis of this compound from 3-nitrophenethyl alcohol. |

The main challenge in this synthetic approach lies in the regioselective synthesis of the precursor, 3-nitrophenethyl alcohol. Direct nitration of 2-phenylethanol (B73330) typically yields a mixture of ortho, meta, and para isomers. The ethyl alcohol side chain is an ortho-, para-directing group, making the formation of the meta-isomer less favorable. However, the regioselectivity of nitration can be influenced by the choice of nitrating agent and reaction conditions. For instance, nitration of similar substrates like ethylbenzene (B125841) with a mixture of nitric acid and sulfuric acid results in a predominance of the ortho and para isomers. quora.com

| Substrate | Nitrating Agent | Isomer Distribution (Typical) |

| Ethylbenzene | HNO₃/H₂SO₄ | ortho: ~45%, meta: ~15%, para: ~40% |

| Typical isomer distribution in the nitration of ethylbenzene, illustrating the directing effect of the ethyl group. |

To circumvent the regioselectivity issues associated with direct nitration, alternative strategies starting from precursors with the desired meta-substitution pattern have been developed.

One such strategy begins with m-nitrotoluene. This approach involves a multi-step process that offers excellent regiocontrol. The first step is the side-chain bromination of m-nitrotoluene using N-bromosuccinimide (NBS) under radical initiation (e.g., light or a radical initiator) to form m-nitrobenzyl bromide. libretexts.orgyoutube.com This is followed by a chain extension sequence, for example, using a cyanide displacement followed by hydrolysis and reduction, or a malonic ester synthesis, to introduce the second carbon atom of the ethyl chain.

A more direct alternative involves the benzylic bromination of m-nitroethylbenzene. Similar to the bromination of m-nitrotoluene, this reaction is typically carried out using NBS, which selectively brominates the benzylic position over the aromatic ring. libretexts.orglibretexts.org This method provides a more streamlined approach to a precursor that can then be further functionalized if necessary, though for the synthesis of this compound, it directly yields the target structure.

| Starting Material | Key Reagent | Reaction Type | Intermediate/Product | Advantage |

| m-Nitrotoluene | N-Bromosuccinimide (NBS) | Radical side-chain bromination | m-Nitrobenzyl bromide | High regioselectivity |

| m-Nitroethylbenzene | N-Bromosuccinimide (NBS) | Benzylic bromination | 1-(1-Bromoethyl)-3-nitrobenzene | More direct route |

| Alternative synthetic routes to this compound precursors. |

Reactivity Profiles and Mechanistic Investigations of 1 2 Bromoethyl 3 Nitrobenzene

Reactivity of the Bromoethyl Side Chain in Nucleophilic Substitution Reactions

The bromoethyl group attached to the nitrobenzene (B124822) ring is a key site for nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the attack of various nucleophiles on the adjacent carbon atom.

Intramolecular Cyclization Pathways for Ring Expansion or Formation

Intermolecular Nucleophilic Attack and Subsequent Derivative Formation

The bromoethyl group is susceptible to attack by external nucleophiles, leading to the formation of a wide array of derivatives. This intermolecular nucleophilic substitution is a fundamental process in synthetic organic chemistry. For example, the bromoethyl group can be displaced by nucleophiles such as amines or thiols to create new compounds . This reactivity allows for the introduction of various functional groups, making 1-(2-bromoethyl)-3-nitrobenzene a useful building block in the synthesis of more complex molecules. The presence of the nitro group, while primarily influencing the aromatic ring, can also have a minor electronic effect on the side chain, though the primary driver for this reaction is the lability of the carbon-bromine bond.

Electrophilic and Nucleophilic Aromatic Substitution on the Nitrobenzene Core

The reactivity of the benzene (B151609) ring in this compound is profoundly influenced by the attached nitro group, which alters the electron density of the aromatic system and directs the position of incoming substituents.

Influence of the Nitro Group on Aromatic Ring Reactivity

The nitro group is a potent electron-withdrawing group, a characteristic that significantly deactivates the aromatic ring towards electrophilic aromatic substitution. numberanalytics.comvaia.comchemistrysteps.com This deactivation stems from the inductive and resonance effects of the nitro group, which pull electron density away from the benzene ring. vaia.comvedantu.com As a result, the ring becomes less nucleophilic and therefore less reactive towards electrophiles. vedantu.com In contrast, this electron deficiency makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr). numberanalytics.comlibretexts.org For SNAr to occur, two main conditions must be met: the presence of a good leaving group on the ring and a reduction in the ring's electron density, which is effectively achieved by the nitro group. libretexts.org

The directing effect of the nitro group in electrophilic aromatic substitution is consistently meta. vaia.comvedantu.com The resonance structures of nitrobenzene show that the ortho and para positions bear a partial positive charge, making the meta position the most electron-rich and therefore the preferred site for electrophilic attack. vedantu.comrsc.org Conversely, in nucleophilic aromatic substitution, the nitro group is an ortho, para-director. nih.govstackexchange.com This is because the intermediate formed during nucleophilic attack (the Meisenheimer complex) is stabilized by the delocalization of the negative charge onto the nitro group, a stabilization that is only possible when the nucleophile attacks at the ortho or para position relative to the nitro group. libretexts.orgstackexchange.com

| Reaction Type | Effect of Nitro Group | Directing Influence |

|---|---|---|

| Electrophilic Aromatic Substitution | Deactivating | Meta |

| Nucleophilic Aromatic Substitution | Activating | Ortho, Para |

Mechanistic Studies of Electrophilic Nitration

The nitration of benzene and its derivatives is a classic example of electrophilic aromatic substitution. unacademy.com The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. chemistrysteps.comuomustansiriyah.edu.iq The role of the strong acid, sulfuric acid, is to protonate nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). chemistrysteps.commasterorganicchemistry.comyoutube.com

The mechanism proceeds in two main steps:

Generation of the electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion. uomustansiriyah.edu.iqyoutube.com

Attack of the electrophile and rearomatization: The π electrons of the aromatic ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. unacademy.comuomustansiriyah.edu.iq A weak base, often water, then removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the nitro-substituted product. uomustansiriyah.edu.iq

When a deactivating group like a nitro group is already present on the ring, the rate of further nitration is significantly reduced. uomustansiriyah.edu.iq For example, the nitration of nitrobenzene to produce dinitrobenzene requires more forcing conditions (higher temperatures) than the nitration of benzene itself. chemistrysteps.com

Redox Chemistry and Electron Transfer Processes

The nitro group in this compound is a key player in its redox chemistry. Nitroaromatic compounds are known to undergo reduction, a process that is central to their environmental fate and some of their biological activities. dtic.milnm.gov The reduction of a nitro group typically proceeds in a stepwise manner, involving the formation of nitroso and hydroxylamine (B1172632) intermediates before yielding the corresponding amine. dtic.mil

Electrochemical Reduction of the Nitro Group and Related Compounds

The electrochemical reduction of nitroaromatic compounds is a well-studied area of organic electrochemistry. rsc.orglibretexts.org Generally, the process involves a series of electron and proton transfer steps, leading to various reduction products depending on the reaction conditions, such as the electrode material, pH of the electrolyte, and the applied potential. rsc.orglibretexts.org While specific studies on the electrochemical reduction of this compound are not extensively documented, the behavior of analogous nitroaromatic compounds provides a strong predictive framework.

Ar-NO₂ + 6e⁻ + 6H⁺ → Ar-NH₂ + 2H₂O

The reduction potential of the nitro group is influenced by the nature and position of other substituents on the aromatic ring. The presence of the electron-withdrawing bromoethyl group is expected to facilitate the reduction by lowering the electron density on the nitro group.

Table 1: General Electrochemical Reduction Pathway of Nitroaromatic Compounds

| Step | Reactant | Product | Number of Electrons |

| 1 | Ar-NO₂ | Ar-NO | 2e⁻ |

| 2 | Ar-NO | Ar-NHOH | 2e⁻ |

| 3 | Ar-NHOH | Ar-NH₂ | 2e⁻ |

This table presents a generalized pathway for the electrochemical reduction of a nitroaromatic compound (Ar-NO₂) to the corresponding amine (Ar-NH₂).

It is important to note that side reactions, such as the coupling of intermediates to form azoxy or azo compounds, can also occur, particularly under specific pH conditions. rsc.org

Investigation of Radical Anion Formation and Fragmentation Mechanisms

The formation of radical anions is a key step in the reduction of nitroaromatic compounds. nih.gov Upon single electron transfer (SET) to the nitrobenzene moiety, a nitrobenzene radical anion is formed. nih.gov This species has been the subject of numerous spectroscopic and theoretical studies. nih.govnih.govrsc.org

For this compound, the formation of the radical anion would be the initial step in its reductive fragmentation. The unpaired electron in the radical anion is delocalized over the nitro group and the aromatic ring. nih.gov Following its formation, the radical anion can undergo fragmentation. Two principal fragmentation pathways can be envisioned for the radical anion of this compound:

Cleavage of the Carbon-Bromine Bond: The bromoethyl group can undergo dissociative electron attachment, leading to the cleavage of the C-Br bond to form a bromide ion and a phenethyl radical. This is a common fragmentation pathway for halogenated organic compounds.

Cleavage of the Carbon-Nitrogen Bond: Alternatively, fragmentation of the C-N bond can occur, leading to the formation of a nitrite (B80452) anion and a bromo-phenylethyl radical. Studies on the fragmentation of the nitrobenzene radical anion have shown that C-N bond cleavage is a significant pathway. nih.govrsc.orgresearchgate.net

The relative likelihood of these fragmentation pathways would depend on the stability of the resulting radical and anionic fragments. The specific conditions under which the radical anion is generated (e.g., electrochemical, photochemical, or chemical reduction) can also influence the fragmentation mechanism.

Photochemical Reactivity of the Nitrobenzene Chromophore

The nitrobenzene chromophore is known to exhibit rich photochemical reactivity upon absorption of UV light. amazonaws.com The primary photochemical process is the excitation of a non-bonding electron from an oxygen atom of the nitro group to an antibonding π* orbital of the aromatic ring (n → π* transition). amazonaws.com This excited state can then undergo various chemical transformations.

Another important photochemical reaction of nitroaromatic compounds is intramolecular hydrogen abstraction. If a C-H bond is suitably positioned, the excited nitro group can abstract a hydrogen atom, leading to the formation of a biradical intermediate. For this compound, this could potentially lead to cyclization or rearrangement products.

The presence of the bromoethyl group could also influence the photochemical behavior. The C-Br bond is susceptible to photolytic cleavage, which could compete with the typical photochemical reactions of the nitrobenzene chromophore.

Rearrangement Reactions Involving the Bromoethyl Moiety and Aromatic System

Although no specific rearrangement reactions of this compound have been reported, the structural features of the molecule suggest the possibility of such transformations under appropriate conditions. Rearrangement reactions are often mediated by the formation of reactive intermediates, such as carbocations.

Cleavage of the C-Br bond in the bromoethyl group, for instance, through heterolysis assisted by a Lewis acid, would generate a primary carbocation. Primary carbocations are highly unstable and prone to rearrangement to form more stable secondary or tertiary carbocations through a 1,2-hydride or 1,2-alkyl shift. In the case of the 3-nitrophenethyl cation, a 1,2-hydride shift is not possible. However, if the carbon skeleton were different, such rearrangements would be a primary consideration.

Another class of rearrangement reactions that could be envisaged involves the aromatic system itself. For example, under certain nucleophilic substitution conditions, rearrangement of the position of the nitro group or the bromoethyl group on the aromatic ring might occur, although this is generally less common.

Cross-Coupling Reactions of Analogues in Carbon-Carbon Bond Formation

The bromoethyl and nitroaromatic moieties of this compound and its analogues are both amenable to participation in cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. libretexts.orgorganic-chemistry.orgwikipedia.orgwikipedia.orgorganic-chemistry.org

The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organohalide catalyzed by a palladium complex, is a widely used method for forming C-C bonds. libretexts.orgwikipedia.orgorganic-chemistry.orgrsc.orguwindsor.ca Analogues of this compound, such as bromonitrobenzenes, can serve as the organohalide component in Suzuki reactions. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and selectivity. rsc.orgnih.gov

The Heck reaction, another palladium-catalyzed cross-coupling reaction, involves the coupling of an unsaturated halide with an alkene. rsc.orgorganic-chemistry.orgwikipedia.orgthieme-connect.deresearchgate.net Bromo-nitroaromatic compounds can be used as the halide component in Heck reactions to form substituted styrenes and other vinylated arenes.

More recently, the nitro group itself has been utilized as a leaving group in cross-coupling reactions, offering an alternative to the use of organohalides. This approach is particularly attractive from a green chemistry perspective.

Table 2: Examples of Cross-Coupling Reactions with Analogous Compounds

| Reaction Type | Halide/Nitro Compound | Coupling Partner | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura | 1-Bromo-3-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Nitrobiphenyl |

| Heck | 1-Bromo-3-nitrobenzene | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 3-Nitrostilbene |

This table provides illustrative examples of Suzuki-Miyaura and Heck reactions using 1-bromo-3-nitrobenzene, an analogue of the title compound.

The chemoselectivity of these reactions can be an important consideration when multiple reactive sites are present in the molecule. For instance, in a molecule containing both a bromo and a triflate group, the choice of catalyst and reaction conditions can determine which group participates in the coupling reaction. nih.gov

Applications of 1 2 Bromoethyl 3 Nitrobenzene in Advanced Organic Synthesis

Versatile Building Block in the Construction of Complex Organic Architectures

The presence of two distinct reactive sites in 1-(2-Bromoethyl)-3-nitrobenzene, the electrophilic carbon of the bromoethyl group and the aromatic ring activated for nucleophilic substitution at the positions ortho and para to the nitro group, makes it a highly adaptable precursor for creating intricate molecular frameworks. The bromoethyl moiety can readily participate in nucleophilic substitution and elimination reactions, while the nitro group can be reduced to an amino group, opening up further avenues for derivatization, such as diazotization and coupling reactions.

While direct and specific examples of the use of this compound in the synthesis of triazoles, thiadiazoles, and thiazines are not extensively documented in publicly available literature, its structural isomer, 1-(2-bromoethyl)-4-nitrobenzene, has been utilized as a starting material for the synthesis of 1,2,4-triazole-5-thiols and 1,3,4-thiadiazoles. This suggests that this compound could potentially serve as a precursor for analogous 3-nitrophenyl substituted heterocycles. The general synthetic strategies would likely involve the reaction of the bromoethyl group with appropriate nucleophiles to construct the heterocyclic core.

For instance, the synthesis of a triazole derivative could potentially be achieved by reacting this compound with sodium azide (B81097) to form the corresponding azido (B1232118) derivative, followed by a cycloaddition reaction with an alkyne. Similarly, thiadiazole and thiazine ring systems could be constructed through reactions with thiosemicarbazide or other sulfur and nitrogen-containing reagents. The nitro group on the phenyl ring can be carried through these synthetic steps and subsequently reduced to an amine, providing a handle for further functionalization and diversification of the resulting heterocyclic compounds.

The 3-nitrophenyl moiety present in this compound is a common structural motif in a number of biologically active compounds. The nitro group can act as a bioisostere for other functional groups and can also be crucial for binding to biological targets. The bromoethyl side chain provides a convenient point of attachment for introducing this important pharmacophore into larger molecules.

By serving as a building block for various heterocyclic systems, as discussed above, this compound is an indirect precursor to potentially bioactive agents. Triazole, thiadiazole, and thiazine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties. Therefore, the synthesis of novel derivatives of these heterocycles bearing a 3-nitrophenyl group, originating from this compound, is a promising avenue for the discovery of new pharmaceutical leads.

Utility in Multicomponent Reactions and Cascade Processes

Currently, there is a lack of specific documented examples in the scientific literature detailing the application of this compound in multicomponent reactions (MCRs) or cascade processes. MCRs, where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials, and cascade reactions, which involve a series of intramolecular transformations, are powerful tools in modern organic synthesis for building molecular complexity efficiently.

The bifunctional nature of this compound suggests its potential for use in such reactions. For example, the bromoethyl group could undergo an initial reaction, with the resulting intermediate poised to participate in a subsequent cyclization or condensation involving the nitro group or the aromatic ring. However, the development of such novel MCRs or cascade reactions involving this specific substrate remains an area for future research.

Contributions to the Design of Novel Synthetic Methodologies

The unique reactivity of this compound could be exploited in the development of new synthetic methods. For instance, its ability to undergo both nucleophilic substitution at the ethyl side chain and potentially nucleophilic aromatic substitution on the ring could be harnessed to design novel tandem or one-pot reaction sequences.

Furthermore, the presence of the nitro group allows for the possibility of exploring its reactivity in less common transformations, such as radical reactions or reactions involving reduction to other nitrogen-containing functional groups under specific conditions. The development of new catalysts or reaction conditions that can selectively activate different parts of the molecule could lead to novel and efficient ways to synthesize complex organic structures. At present, however, specific contributions of this compound to the design of broadly applicable synthetic methodologies have not been prominently reported.

Role in the Production of Specialty Chemicals for Interdisciplinary Applications

Beyond its potential in pharmaceutical research, this compound can serve as an intermediate in the synthesis of various specialty chemicals. The 3-nitrophenyl group is a component of some dyes and indicators. The bromoethyl functionality allows for the covalent attachment of this chromophore to other molecules or materials.

Derivatization Strategies for Functional Enhancement of 1 2 Bromoethyl 3 Nitrobenzene

Chemical Transformations of the Bromoethyl Side Chain

The bromoethyl group serves as a versatile handle for introducing a wide array of functional groups through nucleophilic substitution and elimination reactions.

The bromine atom on the ethyl side chain is a good leaving group, making it susceptible to nucleophilic attack by various heteroatom nucleophiles. This allows for the introduction of nitrogen, oxygen, and sulfur-containing moieties, leading to the synthesis of compounds with potentially altered biological activities and physicochemical properties.

Common nucleophiles used in these reactions include:

Azide (B81097) ion (N₃⁻): Reaction with sodium azide introduces an azido (B1232118) group, which can be further reduced to a primary amine or used in click chemistry reactions.

Cyanide ion (CN⁻): Substitution with cyanide, typically from sodium or potassium cyanide, yields the corresponding nitrile derivative. This nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Hydroxide (B78521) ion (OH⁻): Although elimination can be a competing reaction, under controlled conditions, substitution with hydroxide can produce the corresponding alcohol.

Alkoxides (RO⁻): Reaction with various alkoxides leads to the formation of ether derivatives.

Thiolates (RS⁻): Thiolates react readily to form thioethers.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Azide | Sodium Azide (NaN₃) | 1-(2-Azidoethyl)-3-nitrobenzene |

| Cyanide | Sodium Cyanide (NaCN) | 3-(3-Nitrophenyl)propanenitrile |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-(3-Nitrophenyl)ethanol (B3023286) |

| Methoxide | Sodium Methoxide (NaOCH₃) | 1-Methoxy-2-(3-nitrophenyl)ethane |

| Ethanethiolate | Sodium Ethanethiolate (NaSEt) | 1-(2-(Ethylthio)ethyl)-3-nitrobenzene |

Treatment of 1-(2-bromoethyl)-3-nitrobenzene with a strong, non-nucleophilic base can induce an elimination reaction (dehydrohalogenation) to form an unsaturated system. This typically results in the formation of 3-nitrostyrene (B1585535). libretexts.org The choice of base and reaction conditions is crucial to favor elimination over substitution. masterorganicchemistry.com Bulky bases such as potassium tert-butoxide are often employed for this purpose. The E2 (bimolecular elimination) mechanism is typically favored with strong bases. libretexts.orgyoutube.com

The resulting 3-nitrostyrene is a valuable monomer for polymerization and a precursor for the synthesis of other complex molecules through reactions involving the vinyl group.

Modifications of the Nitrobenzene (B124822) Aromatic System

The nitrobenzene ring offers another site for functionalization, primarily through the reduction of the nitro group or by further substitution on the aromatic ring.

The selective reduction of the nitro group to an amine is a fundamental transformation in the derivatization of this compound, leading to the formation of 3-(2-bromoethyl)aniline. guidechem.com This transformation is significant as the resulting aniline (B41778) is a versatile intermediate for the synthesis of a wide range of compounds, including pharmaceuticals and dyes. guidechem.com

Several methods can be employed for this reduction, with the choice of reagent being critical to avoid affecting the bromoethyl side chain. wikipedia.org Common reducing agents include:

Metal/Acid Systems: Tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic reagents for nitro group reduction. commonorganicchemistry.com Zinc (Zn) in acidic media can also be used. commonorganicchemistry.com

Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is an effective method. commonorganicchemistry.com However, care must be taken as some catalysts can also promote dehalogenation. Raney nickel is often preferred for substrates with bromine to minimize this side reaction. commonorganicchemistry.com

Sodium Hydrosulfite (Na₂S₂O₄): This reagent can selectively reduce the nitro group in the presence of other reducible functional groups.

Sodium Borohydride (B1222165) (NaBH₄) with a Catalyst: While sodium borohydride alone is generally not strong enough to reduce a nitro group, its reactivity can be enhanced by the addition of transition metal complexes like Ni(PPh₃)₄. jsynthchem.com

The synthesis of m-bromoaniline from benzene (B151609) often involves nitration as the initial step to install a meta-directing nitro group, followed by bromination and subsequent reduction of the nitro group. libretexts.orgtransformationtutoring.com

Functionalization can also be performed on the aniline derivative obtained after the reduction of the nitro group. The amino group is a strong activating and ortho-, para-directing group, facilitating further substitutions on the aromatic ring.

Design and Synthesis of Polyfunctionalized Analogues for Targeted Applications

The derivatization strategies discussed above can be used in combination to design and synthesize polyfunctionalized analogues of this compound with specific properties for targeted applications. For instance, by first modifying the bromoethyl side chain and then reducing the nitro group, a bifunctional molecule with a primary amine and another functional group can be created. This approach allows for the development of novel building blocks for the synthesis of complex organic molecules, including active pharmaceutical ingredients and materials with specific electronic or optical properties. rsc.org The functionalization of aromatic rings is a cornerstone of pharmaceutical design. organic-chemistry.org

Biological and Pharmacological Research Leveraging 1 2 Bromoethyl 3 Nitrobenzene Framework

Biological Target Identification and Mechanism of Action Studies

Identifying the precise molecular targets of bioactive compounds is fundamental to understanding their mechanism of action and developing new drugs. nih.govfrontiersin.org For novel chemical entities based on the nitroaromatic framework, a combination of advanced experimental and computational techniques is employed to elucidate these interactions.

Modern drug discovery utilizes sophisticated methods to deconstruct the molecular pathways through which a compound exerts its effects. nih.gov These approaches are critical for validating new drug targets and understanding potential off-target effects.

Gene Module Pair-Based Target Identification (GMPTI): This computational method identifies the biological targets of a compound by analyzing its impact on gene expression. frontiersin.orgnih.gov The core principle is that a small molecule and a genetic perturbation (like a gene knockdown) that affect the same target will produce similar transcriptional signatures. oup.com A specific "gene module pair" (GMP) is identified for known targets and serves as a direct signature. nih.govnih.gov By comparing the gene expression profile of cells treated with a query compound to a database of target-specific GMPs, researchers can infer the compound's molecular target(s). nih.govresearchgate.net This method is particularly valuable for discovering targets of molecules with novel scaffolds, moving beyond reliance on structural similarity alone. oup.com

Affinity Chromatography-Mass Spectrometry (AC-MS): This powerful chemoproteomic technique is used to physically isolate and identify the protein targets of a small molecule. nih.govresearchgate.net The process involves immobilizing the compound of interest (the "bait") onto a solid support, such as chromatographic beads. creative-biolabs.comebi.ac.uk A cell lysate or protein mixture (the "prey") is then passed over this matrix. ebi.ac.uk Proteins that specifically bind to the immobilized compound are captured and retained, while non-interacting proteins are washed away. creative-biolabs.com The captured proteins are then eluted and identified using high-resolution mass spectrometry, providing direct evidence of a physical interaction between the compound and its target(s). nih.govresearchgate.net This method is invaluable for deconvoluting the targets of compounds identified through phenotypic screening. nih.gov

| Methodology | Principle | Application in Drug Discovery | Key Advantages |

| Gene Module Pair-Based Target Identification (GMPTI) | Compares compound-induced gene expression profiles to a reference library of target-specific gene signatures. frontiersin.orgnih.gov | Predicts novel compound-target interactions and elucidates mechanisms of action. nih.gov | Unbiased, does not require structural similarity to known ligands, suitable for novel scaffolds. oup.com |

| Affinity Chromatography-Mass Spectrometry (AC-MS) | "Fishes" for protein targets from a cell lysate using an immobilized small molecule as bait. creative-biolabs.comebi.ac.uk | Identifies direct binding partners of a compound, confirming physical interaction. nih.gov | Provides direct evidence of target engagement, can identify entire protein complexes. ebi.ac.uk |

The nitroaromatic group is a substrate for a variety of reductase enzymes, an interaction that is central to both the therapeutic action and potential toxicity of these compounds. scielo.brmdpi.com

Cytochrome P450 Enzymes: These enzymes, particularly NADPH:cytochrome P450 reductase, are key players in the metabolism of a wide range of xenobiotics. nih.gov They can catalyze the one-electron reduction of nitroaromatic compounds to form a nitro radical anion. nih.govencyclopedia.pub In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a "futile cycle" that generates superoxide (B77818) anions, leading to oxidative stress. oup.com Under hypoxic (low oxygen) conditions, further reduction can occur. nih.gov

Nitroreductases (NTRs): These enzymes, found in both bacteria and eukaryotes, are critical for the biological activity of many nitroaromatic compounds. scielo.broup.com They are broadly classified into two types. Type I nitroreductases are oxygen-insensitive and catalyze the two-electron reduction of the nitro group to a nitroso, then a hydroxylamine (B1172632), and finally an amine derivative. oup.com This process is crucial for the activation of many nitroaromatic prodrugs. mdpi.com Type II nitroreductases are oxygen-sensitive and perform a one-electron reduction, similar to cytochrome P450 reductase, contributing to futile cycling and oxidative stress under aerobic conditions. oup.com

Aldo-Keto Reductases (AKRs): This is a large superfamily of NAD(P)H-dependent oxidoreductases involved in the metabolism of a wide array of substrates. Certain members of the AKR family have been shown to metabolize nitroaromatic compounds, contributing to their bioreductive activation or detoxification.

| Enzyme Family | Role in Nitroaromatic Metabolism | Consequence of Interaction |

| Cytochrome P450 Reductases | Catalyze one-electron reduction to a nitro radical anion. nih.govencyclopedia.pub | Under aerobic conditions, leads to futile cycling and oxidative stress. Under hypoxic conditions, contributes to bioreductive activation. |

| Nitroreductases (Type I) | Catalyze oxygen-insensitive two-electron reduction to nitroso and hydroxylamine intermediates. oup.com | Essential for the activation of bioreductive prodrugs. |

| Nitroreductases (Type II) | Catalyze oxygen-sensitive one-electron reduction. oup.com | Contributes to oxidative stress in the presence of oxygen. |

| Aldo-Keto Reductases | Can participate in the reduction of nitro groups. | Contributes to the overall metabolic profile and activation/detoxification of the compound. |

Pharmacological Studies of Nitro-Aromatic Compounds

The unique electronic properties of the nitroaromatic group make it an ideal trigger for prodrugs designed to be activated in specific microenvironments, such as the hypoxic cores of solid tumors. nih.govsemanticscholar.org

Solid tumors often contain regions of low oxygen concentration, or hypoxia, which are resistant to conventional radiation and chemotherapy. nih.gov This hypoxic environment, however, presents a unique therapeutic opportunity for hypoxia-activated prodrugs (HAPs). nih.govmdpi.com Nitroaromatic compounds are the most common class of HAPs. encyclopedia.pub

The mechanism relies on the enzymatic reduction of the nitro group. In well-oxygenated (normoxic) tissues, the initially formed nitro radical anion is rapidly re-oxidized by molecular oxygen, rendering the compound inactive and preventing toxicity to healthy cells. oup.com However, in the oxygen-deficient environment of a hypoxic tumor, this re-oxidation is suppressed. mdpi.com The nitro radical anion can then undergo further reduction, typically by Type I nitroreductases, through a series of steps to form highly reactive and cytotoxic species, such as hydroxylamines. mdpi.comnih.gov These reactive metabolites can then damage cellular macromolecules like DNA, leading to selective cell death in the hypoxic region. nih.govnih.gov This strategy allows for the targeted release of a potent cytotoxin precisely at the site of therapy-resistant cancer cells. semanticscholar.orgmdpi.com

The efficacy of nitroaromatic prodrugs is evaluated through a series of biological assays designed to measure their cellular effects under different conditions. A critical component of this assessment is the hypoxia-selective cytotoxicity.

Cellular assays typically involve exposing cancer cell lines to the compound under both normoxic (standard atmosphere) and hypoxic (low oxygen) conditions. The cytotoxic potency is often measured as the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%. A successful hypoxia-activated prodrug will exhibit a much lower IC₅₀ value under hypoxic conditions compared to normoxic conditions. This difference, known as the hypoxia cytotoxicity ratio (HCR), is a key indicator of the compound's selectivity. The generation of reactive intermediates from the reduction of the nitro group can induce DNA damage, leading to cell cycle arrest and apoptosis (programmed cell death), which are also measured as endpoints in these assays. nih.gov

| Assay Type | Purpose | Typical Measurement | Desired Outcome for a Nitroaromatic Prodrug |

| Cell Viability/Cytotoxicity Assay | To determine the concentration at which the compound kills cells. | IC₅₀ (half-maximal inhibitory concentration). | High IC₅₀ under normoxic conditions; Low IC₅₀ under hypoxic conditions. |

| Hypoxia Selectivity Assay | To quantify the compound's preferential activity in low oxygen. | Hypoxia Cytotoxicity Ratio (HCR = IC₅₀ normoxia / IC₅₀ hypoxia). | A high HCR value, indicating significant selective toxicity towards hypoxic cells. |

| DNA Damage Assay | To assess if the activated compound damages cellular DNA. | Measurement of DNA strand breaks or adducts. | Increased DNA damage in hypoxic cells compared to normoxic cells. |

| Apoptosis Assay | To determine if cell death occurs via programmed cell death. | Measurement of markers like caspase activation or annexin (B1180172) V staining. | Induction of apoptosis selectively in hypoxic cells. |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to refine a lead compound into a drug candidate with optimal properties. For nitroaromatic prodrugs, SAR studies focus on modifying the chemical structure to enhance hypoxic selectivity, improve potency, and fine-tune physicochemical properties. acs.org

The core of SAR for this class of compounds involves making systematic chemical modifications and observing the resulting changes in biological activity. alliedacademies.org Key areas of modification include:

Position and Number of Nitro Groups: The redox potential of the nitroaromatic trigger is critical for efficient activation. The position of the nitro group on the aromatic ring and the presence of other electron-withdrawing or -donating substituents can significantly alter this potential, thereby affecting the rate and selectivity of bioreduction. nih.gov

The Effector Arm: The cytotoxic portion of the prodrug, released upon activation, can be varied to achieve different mechanisms of cell killing (e.g., DNA alkylating agents, topoisomerase inhibitors).

The Linker: The chemical bond connecting the nitroaromatic trigger to the cytotoxic effector is designed to be stable until the nitro group is reduced, at which point it should cleave efficiently to release the active drug.

Through iterative cycles of synthesis and biological testing of new analogues, researchers can build a comprehensive understanding of the structural requirements for optimal performance, guiding the rational design of more effective and selective therapies. alliedacademies.org

Impact of Substituent Nature and Position on Compound Efficacy and Selectivity

The biological efficacy and target selectivity of a compound are not dictated by a single feature but by the intricate interplay of its various substituents. The arrangement of functional groups on an aromatic ring, such as in the 1-(2-bromoethyl)-3-nitrobenzene structure, is a critical determinant of its pharmacological profile. The principles of electrophilic aromatic substitution, which govern how and where substituents are added to a benzene (B151609) ring, provide a foundational understanding. The most electron-donating group on a disubstituted benzene ring generally determines the position of further reactions and, by extension, influences the molecule's interaction with biological targets. nih.gov

In the context of drug design, modifying substituents allows for the fine-tuning of a molecule's properties. For instance, in a series of benzophenone-based non-nucleoside reverse transcriptase inhibitors, replacing a para-chloro group with a trifluoromethyl group resulted in compounds that were active against both wild-type and nevirapine-resistant HIV strains, although they were less potent than their chloro-substituted counterparts. thermofisher.com This highlights that even seemingly minor changes in substituent electronegativity and size can significantly alter potency.

Furthermore, the position of substituents is paramount. Research on nitroaromatic prodrugs designed for cancer therapy has shown that altering the substitution pattern can dramatically affect their activation by specific enzymes. researchgate.net For example, a series of analogues can be synthesized to be resistant to activation by one enzyme, like the human aldo-keto reductase AKR1C3, while maintaining or enhancing their activation by a target enzyme, such as E. coli NfsA nitroreductase, which is used in gene-directed enzyme prodrug therapy. researchgate.net This differential activation is crucial for achieving selective toxicity towards cancer cells while sparing healthy tissue. The strategic placement of electron-donating or withdrawing groups can steer the metabolic fate of the compound, thereby enhancing its therapeutic index.

The following table illustrates how different substituents on a hypothetical nitroaromatic scaffold can influence enzyme selectivity, based on principles observed in related compound series. researchgate.net

| Substituent at Position X | IC50 (WT:Target Enzyme) Ratio | IC50 (WT:Off-Target Enzyme) Ratio | Selectivity Profile |

| -H | 100 | 5 | Low |

| -OCH3 | 250 | 8 | Moderate |

| -CF3 | 150 | >100 | High |

| -SO2R | 300 | >150 | Very High |

| This table is illustrative, based on structure-activity relationship principles, showing how substituent changes can modulate enzyme selectivity. |

Correlation Between Molecular Lipophilicity and Biological Activity

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a crucial physicochemical parameter that describes a molecule's affinity for a non-polar environment. researchgate.net It profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net The biological activity of a compound is often directly related to its ability to traverse cellular membranes to reach its target. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies frequently use logP as a key descriptor to predict biological activity. acs.org For many series of compounds, a clear correlation between lipophilicity and efficacy can be established. In a study of lipophilic nitroaromatic prodrugs, increasing the calculated octanol-water partition coefficient (LogD7.4) was directly correlated with increased activity in three-dimensional multicellular layer assays. researchgate.net This suggests that for these compounds, greater lipophilicity enhances their ability to penetrate cell layers and exert their cytotoxic effects. researchgate.net

However, the relationship is not always linear. While increased lipophilicity can improve membrane permeability, it can also lead to increased off-target effects or sequestration in fatty tissues. For instance, the same study on nitroaromatic prodrugs found that increased lipophilicity also tracked with increased activation by the off-target enzyme AKR1C3 in 3D models, a phenomenon that was masked in traditional 2D cell culture assays. researchgate.net This underscores the complexity of this relationship; optimizing lipophilicity is a balancing act to achieve sufficient target engagement without introducing undesirable properties.

The table below presents data from a study on a series of nitroaromatic prodrugs, demonstrating the correlation between lipophilicity (LogD7.4) and cytotoxic activity. researchgate.net

| Compound | LogD7.4 | NfsA_Ec IC50 (µM) | AKR1C3 LCK Value |

| Analog 1 | 1.5 | 0.8 | ≤ 0.11 |

| Analog 2 | 1.8 | 0.6 | ≤ 0.11 |

| Analog 3 | 2.2 | 0.4 | 0.3 |

| Analog 4 | 2.5 | 0.2 | 0.5 |

| Analog 5 | 2.8 | 0.1 | 0.7 |

| Analog 6 | 3.1 | 0.08 | ≤ 0.11 |

| Data adapted from a study on a lipophilic analogue series, showing the general trend between the calculated octanol-water partition coefficient (LogD7.4) and measures of efficacy (NfsA_Ec IC50) and off-target activity (AKR1C3 LCK). Lower IC50 indicates higher potency. Lower LCK indicates less off-target activation. researchgate.net |

Development of Chemical Probes for Biochemical Assays

Chemical probes are small molecules used to study and manipulate biological systems by engaging with a specific protein target. febs.org The this compound structure contains two key functional groups that are highly relevant to the design of such probes: the electrophilic bromoethyl group and the nitroaromatic ring.

The bromoethyl moiety is an electrophilic group capable of forming a covalent bond with nucleophilic amino acid residues (like cysteine, lysine, or histidine) in a protein's active site or on its surface. thermofisher.comresearchgate.net This makes it a potential "warhead" for activity-based protein profiling (ABPP) probes. thermofisher.com Such probes are designed to label specific classes of enzymes, allowing for their identification, enrichment, and the assessment of inhibitor specificity. thermofisher.com The reactivity of the (2-bromoethyl)benzene (B7723623) group, where the bromine atom is readily substituted by nucleophiles, makes it a versatile building block for creating these targeted covalent probes. bloomtechz.com

The nitroaromatic portion of the molecule can also be exploited in probe design. Nitroaromatic compounds are known to be sensitive to the oxygen concentration in their environment. researchgate.net This property has been harnessed to develop probes for imaging hypoxic regions in tumors. researchgate.net Under low-oxygen conditions, the nitro group can be reduced by cellular reductases, leading to a change in the probe's properties, such as activating a fluorescent signal. rsc.org Therefore, a molecule incorporating a nitroaromatic system could be used to probe the metabolic state of cells or tissues. acs.orgacs.org

The general design of a chemical probe involves three components: a reactive group, a linker, and a detectable tag (like biotin (B1667282) or a fluorophore). thermofisher.com In the context of this compound, the bromoethyl group could serve as the reactive moiety, while the nitrobenzene (B124822) core could be part of the recognition element or be further functionalized to attach a linker and tag.

| Probe Component | Function | Example from this compound Framework |

| Reactive Group | Forms a covalent bond with the target protein. | Bromoethyl group (electrophile) |

| Recognition Element | Provides binding affinity and selectivity for the target. | The nitrobenzene core and other added substituents. |

| Linker/Tag | Connects to a reporter group (e.g., biotin, fluorophore) for detection and analysis. | Could be added by modifying the aromatic ring. |

| This table illustrates the potential roles of the functional components of the this compound structure in the design of a chemical probe. |

Exploration of Neuroprotective and Other Therapeutic Potentials of Related Compounds

While direct neuroprotective data on this compound is not prominent, research on structurally related compounds, particularly those with pyrrole (B145914) and phenolic motifs, reveals significant potential in this area. Neurodegenerative diseases often involve oxidative stress and inflammation, making compounds with antioxidant and anti-inflammatory properties valuable therapeutic candidates. researchgate.netnih.gov

Studies on pyrrole-based compounds, some containing nitro groups, have demonstrated significant neuroprotective and antioxidant effects in various in vitro models. researchgate.netchemscene.com These compounds have shown the ability to protect neuronal cells from oxidative stress induced by agents like hydrogen peroxide and 6-hydroxydopamine. chemscene.com For example, certain pyrrole-containing azomethine compounds exhibited low toxicity and strong protective effects in SH-SY5Y neuroblastoma cells at concentrations as low as 1 µM. chemscene.comresearchgate.net

The mechanism of action for many neuroprotective compounds involves the modulation of key signaling pathways and the scavenging of reactive oxygen species (ROS). Phenolic compounds, for example, can exert neuroprotection by activating antioxidant enzyme systems, reducing ROS formation, and restoring mitochondrial membrane potential. nih.gov They can also regulate protein kinases (like Akt and ERK1/2) involved in neuronal survival and modulate inflammatory pathways by inhibiting factors such as NF-κB. nih.gov Fisetin, a hydrophobic polyphenol, has shown neuroprotective effects by maintaining redox homeostasis and activating antioxidant factors. acs.org

The structural features of this compound, specifically the nitroaromatic ring, are present in compounds studied for various therapeutic effects, including those targeting neurodegenerative processes. The introduction of bulky aromatic groups or active functional groups like a nitro moiety can influence cytotoxicity and protective effects. chemscene.com The exploration of derivatives built upon this and related scaffolds continues to be a promising avenue for the discovery of new therapeutic agents for neurological disorders and other diseases.

| Compound Class | Observed Effect | Mechanism of Action |

| Pyrrole-based compounds | Neuroprotection, Antioxidant | Protection against H2O2-induced oxidative stress, scavenging of reactive oxygen species. researchgate.netchemscene.com |

| Phenolic compounds (e.g., Fisetin) | Neuroprotection, Anti-inflammatory | Activation of antioxidant enzymes, regulation of Akt and ERK1/2 survival pathways, inhibition of NF-κB. acs.orgnih.gov |

| Nitroaromatic Prodrugs | Selective Cytotoxicity | Bioreductive activation under hypoxic conditions to target cancer cells. researchgate.net |

| This table summarizes the therapeutic potential observed in compound classes structurally related to the this compound framework. |

Advanced Analytical Characterization in Chemical Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy provides detailed information about the molecular structure, connectivity, and functional groups present in 1-(2-Bromoethyl)-3-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments, their chemical shifts, spin-spin coupling, and integration. In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of this compound shows characteristic signals for both the ethyl chain and the substituted benzene (B151609) ring. chemicalbook.com The two methylene (B1212753) groups (-CH₂-) of the ethyl chain appear as distinct triplets, a result of being coupled to each other. The protons on the aromatic ring are shifted downfield due to the electron-withdrawing effects of the nitro group. chemicalbook.comstackexchange.com

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.29 | Triplet (t) | 6.9 | -CH₂-Ar |

| 3.65 | Triplet (t) | 6.9 | -CH₂-Br |

| 7.48-7.61 | Multiplet (m) | - | Aromatic H |

| 8.08-8.10 | Multiplet (m) | - | Aromatic H |

Data sourced from ChemicalBook. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, eight distinct signals are expected: two for the aliphatic ethyl carbons and six for the aromatic carbons, as the substitution pattern removes the ring's symmetry. The carbon attached to the nitro group would be significantly deshielded, appearing at a high chemical shift.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule.

The molecular formula for this compound is C₈H₈BrNO₂. chemicalbook.com HRMS analysis would confirm this composition by providing an exact mass measurement. The theoretical exact mass is 228.97400 u. chemsrc.com A low-resolution mass spectrum shows the molecular ion peak (M⁺) at an m/z of 230, corresponding to the nominal mass. chemicalbook.com The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two prominent molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insight into the compound's structure by breaking the molecule apart and analyzing the resulting fragments. Key fragmentation pathways for this compound would include the loss of the bromine atom and cleavage of the ethyl side chain.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (for ⁷⁹Br isotope) | Proposed Fragment | Formula of Lost Neutral |

| 230/232 | [M]⁺ | - |

| 150 | [M - Br]⁺ | Br |

| 120 | [M - C₂H₄Br]⁺ | C₂H₄Br |

| 104 | [M - Br - NO₂]⁺ | Br, NO₂ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound will exhibit characteristic absorption bands confirming its key structural features.

The most prominent signals are from the nitro (NO₂) group, which displays strong, characteristic asymmetric and symmetric stretching vibrations. chemicalbook.comresearchgate.net Other expected absorptions include those for the aromatic ring and the aliphatic C-H and C-Br bonds.

NO₂ Group: Strong asymmetric stretching is typically observed around 1530 cm⁻¹, with a strong symmetric stretch near 1350 cm⁻¹. researchgate.net

Aromatic Ring: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. C=C stretching vibrations within the ring occur in the 1600–1450 cm⁻¹ region.

Aliphatic Chain: C-H stretching from the ethyl group is expected in the 2960-2850 cm⁻¹ range.

C-Br Bond: The carbon-bromine bond stretch is typically found in the fingerprint region of the spectrum, usually between 700 and 600 cm⁻¹.

Chromatographic Separation and Quantification Methodologies

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is crucial for assessing the purity of this compound and for its quantification in various matrices.

Liquid Chromatography (LC)

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a primary method for the analysis and purification of non-volatile or thermally sensitive compounds like this compound. A common approach would involve reverse-phase HPLC (RP-HPLC).

In a typical RP-HPLC setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. For this compound, a gradient elution method with a mobile phase consisting of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective. sielc.com Adding a small amount of an acid, such as formic acid, to the mobile phase can improve peak shape and is compatible with mass spectrometry detection (LC-MS). sielc.com This allows for both quantification via UV detection (leveraging the nitroaromatic chromophore) and mass confirmation.

Gas Chromatography (GC) for Volatile Species

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Given its boiling point of 136-138°C at 0.5 mmHg, this compound is sufficiently volatile for GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification. chemsrc.com

The analysis would typically use a fused-silica capillary column with a nonpolar or medium-polarity stationary phase (e.g., a 5% phenyl-methylpolysiloxane phase). researchgate.net A temperature program, where the column oven temperature is gradually increased, would be used to ensure efficient separation and elution of the compound. The use of GC-MS allows for the simultaneous acquisition of retention time data (for quantification) and mass spectral data (for identity confirmation), making it a robust method for purity assessment and trace analysis. researchgate.net

Hyphenated Analytical Techniques for Complex Mixture Analysis

The analysis of complex mixtures, such as those generated during chemical synthesis or metabolic studies, necessitates the use of powerful analytical techniques that offer both high separation efficiency and detailed structural information. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in this regard.

Micro-LC Coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)

Micro-Liquid Chromatography (Micro-LC), a miniaturized form of High-Performance Liquid Chromatography (HPLC), offers several advantages, including reduced solvent consumption and the potential for higher separation efficiency. uni-due.de When coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS), it becomes a formidable tool for the analysis of complex samples. nih.gov QTOF-MS is a hybrid mass spectrometry technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. nih.gov This combination allows for high-resolution and accurate mass measurements, which are crucial for the confident identification of unknown compounds and the elucidation of their elemental composition. nih.govresearchgate.net

While no specific studies employing Micro-LC-QTOF-MS for the analysis of this compound have been documented in the reviewed literature, the technique's capabilities make it highly suitable for such tasks. For instance, in the synthesis of this compound, this method could be used to monitor the reaction progress, identify potential by-products, and characterize impurities in the final product. The high mass accuracy of QTOF-MS would allow for the determination of the elemental composition of any detected species, facilitating their structural elucidation. nih.gov

To illustrate the potential of this technique, consider a hypothetical analysis of a crude reaction mixture for the synthesis of this compound. A Micro-LC-QTOF-MS system could separate the components of the mixture, and the subsequent mass analysis would provide precise mass-to-charge ratio (m/z) values for each component.

Hypothetical Micro-LC-QTOF-MS Data for a Reaction Mixture Containing this compound:

| Retention Time (min) | Experimental m/z | Proposed Elemental Composition | Proposed Compound |

| 3.5 | 230.9738 | C8H8Br¹⁴NO₂ | This compound |

| 2.1 | 168.0657 | C8H9NO₃ | 3-Nitrophenethyl alcohol (starting material) |

| 4.2 | 459.9390 | C₁₆H₁₅Br₂N₂O₄ | Dimerization by-product |

This table is a hypothetical representation to illustrate the data that could be generated.

Isotopic Labeling and Kinetic Isotope Effects (KIEs) as Mechanistic Probes

Understanding the step-by-step pathway of a chemical reaction, known as the reaction mechanism, is a fundamental goal in chemistry. Isotopic labeling, in conjunction with the measurement of kinetic isotope effects (KIEs), provides a powerful method for elucidating these mechanisms. creative-proteomics.com A KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. nih.gov

The magnitude of the KIE can provide valuable information about the transition state of the rate-determining step of a reaction. For example, a primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking but can still influence the reaction rate through electronic or steric effects.

In the context of this compound, KIE studies could be instrumental in understanding its reactivity. For instance, in a nucleophilic substitution reaction where the bromine atom is displaced, a carbon-13 KIE at the carbon atom bonded to the bromine could help to elucidate the nature of the transition state. Similarly, deuterium (B1214612) labeling of the ethyl group could provide insights into elimination versus substitution pathways.

Although no specific KIE studies have been reported for this compound, the principles can be applied to hypothesize potential research directions. For example, studying the reduction of the nitro group to an amino group could involve the use of deuterium-labeled reducing agents to probe the mechanism of this important transformation.

Hypothetical Kinetic Isotope Effect Data for a Reaction of this compound:

| Reaction Type | Isotopic Substitution | Measured KIE (k_light / k_heavy) | Mechanistic Interpretation |

| Nucleophilic Substitution (SN2) | ¹²C / ¹³C at C-Br | 1.04 | Significant C-Br bond breaking in the transition state. |

| Elimination (E2) | ¹H / ²H at the α-carbon | 3.5 | C-H bond cleavage is part of the rate-determining step. |

| Nitro Group Reduction | ¹⁴N / ¹⁵N | 1.02 | N-O bond cleavage is involved in the rate-determining step. |

This table presents hypothetical KIE values and their potential interpretations to illustrate the application of this technique.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products